molecular formula C22H23NO6 B11402358 N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)acetamide

N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)acetamide

Cat. No.: B11402358
M. Wt: 397.4 g/mol
InChI Key: GLRSISLZDDNHQH-UHFFFAOYSA-N
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Description

N-[2-(3,4-Dimethoxyphenyl)ethyl]-2-(7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)acetamide is a complex organic compound that combines elements of both phenethylamine and chromone structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)acetamide typically involves multiple steps:

    Starting Materials: The synthesis begins with 3,4-dimethoxyphenethylamine and 7-hydroxy-4-methylcoumarin.

    Acylation Reaction: The phenethylamine undergoes acylation with acetic anhydride to form N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide.

    Coupling Reaction: This intermediate is then coupled with 7-hydroxy-4-methylcoumarin using a suitable coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include:

    Continuous Flow Chemistry: To enhance reaction efficiency and scalability.

    Catalysis: Using catalysts to lower reaction temperatures and increase reaction rates.

    Purification: Employing techniques such as recrystallization or chromatography to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[2-(3,4-Dimethoxyphenyl)ethyl]-2-(7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The phenolic and methoxy groups can be oxidized under strong oxidative conditions.

    Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like sodium borohydride.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Sodium ethoxide (NaOEt) or other strong bases in polar aprotic solvents.

Major Products

    Oxidation: Formation of quinones or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted phenethylamines or chromones.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it a valuable intermediate in organic synthesis.

Biology

Biologically, N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)acetamide is investigated for its potential pharmacological properties. It may exhibit activity as an antioxidant, anti-inflammatory, or antimicrobial agent due to the presence of the chromone and phenethylamine moieties.

Medicine

In medicine, this compound is explored for its potential therapeutic applications. It could serve as a lead compound in the development of new drugs targeting specific biological pathways, particularly those involving oxidative stress and inflammation.

Industry

Industrially, this compound could be used in the development of new materials with specific properties, such as UV-absorbing agents or fluorescent dyes, due to its chromone structure.

Mechanism of Action

The mechanism of action of N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)acetamide likely involves interaction with various molecular targets, including enzymes and receptors. The phenethylamine moiety may interact with neurotransmitter receptors, while the chromone structure could modulate oxidative stress pathways by scavenging free radicals.

Comparison with Similar Compounds

Similar Compounds

    3,4-Dimethoxyphenethylamine: A simpler analogue with similar biological activity.

    7-Hydroxy-4-methylcoumarin: Shares the chromone structure and exhibits similar chemical reactivity.

Uniqueness

N-[2-(3,4-Dimethoxyphenyl)ethyl]-2-(7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)acetamide is unique due to the combination of the phenethylamine and chromone structures, which confer a distinct set of chemical and biological properties. This dual functionality makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C22H23NO6

Molecular Weight

397.4 g/mol

IUPAC Name

N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(7-hydroxy-4-methyl-2-oxochromen-3-yl)acetamide

InChI

InChI=1S/C22H23NO6/c1-13-16-6-5-15(24)11-19(16)29-22(26)17(13)12-21(25)23-9-8-14-4-7-18(27-2)20(10-14)28-3/h4-7,10-11,24H,8-9,12H2,1-3H3,(H,23,25)

InChI Key

GLRSISLZDDNHQH-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)OC2=C1C=CC(=C2)O)CC(=O)NCCC3=CC(=C(C=C3)OC)OC

Origin of Product

United States

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